2,4,5-Trifluorobenzoic acid

Catalog No.
S708314
CAS No.
446-17-3
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzoic acid

CAS Number

446-17-3

Product Name

2,4,5-Trifluorobenzoic acid

IUPAC Name

2,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

Synonyms

2,4,5-Trifluoro-benzoic Acid

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

The exact mass of the compound 2,4,5-Trifluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trifluorobenzoic acid (CAS: 446-17-3) is a polyfluorinated aromatic carboxylic acid, serving as a critical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and performance materials like liquid crystals. The specific 2,4,5-substitution pattern of the fluorine atoms on the benzene ring imparts distinct electronic properties and steric hindrance compared to other isomers or less-fluorinated analogs. This defined arrangement is fundamental to its utility, influencing reaction pathways and the final properties of target molecules, making it a non-interchangeable component in many established, high-value synthetic routes.

Substituting 2,4,5-Trifluorobenzoic acid with other isomers (e.g., 2,3,5- or 3,4,5-trifluorobenzoic acid) or analogs with fewer fluorine atoms (e.g., 2,5-difluorobenzoic acid) is often unviable in established processes. The specific 2,4,5-fluorine pattern is frequently a mandatory structural requirement for achieving the desired biological activity in pharmaceuticals or the specific physicochemical properties, such as dielectric anisotropy, in advanced materials. For example, in the synthesis of the DPP-IV inhibitor Sitagliptin, the 2,4,5-trifluorophenyl group is a core, non-interchangeable component of the final active pharmaceutical ingredient. Attempted substitutions can lead to failed reactions, loss of target activity, or materials that do not meet performance specifications, making this specific isomer a procurement-critical choice.

Mandatory Precursor for the Synthesis of Sitagliptin (Januvia®)

2,4,5-Trifluorobenzoic acid, or its direct derivative 2,4,5-trifluorophenylacetic acid, is explicitly and repeatedly specified as the key starting material for the synthesis of Sitagliptin, a widely used oral antihyperglycemic drug. Patent literature for multiple synthesis routes identifies the 1-(2,4,5-trifluorophenyl)butan-2-amine moiety as the essential pharmacophore. Alternative fluorine substitution patterns are not cited in these established, scaled-up industrial processes, indicating a strict structural requirement. The compound is not just an analog; it is the specified raw material for a blockbuster pharmaceutical.

Evidence DimensionPrecursor Suitability in API Synthesis
Target Compound DataSpecified as the essential building block for the (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine structure (Sitagliptin).
Comparator Or BaselineOther trifluorobenzoic acid isomers or difluorobenzoic acids are not specified or used in the widely documented synthesis routes for Sitagliptin.
Quantified DifferenceQualitatively absolute; this specific isomer is required.
ConditionsIndustrial synthesis routes for the pharmaceutical Sitagliptin.

For any R&D or manufacturing related to Sitagliptin or its derivatives, this exact isomer is a non-negotiable procurement requirement, not a matter of choice.

Enabling High Dielectric Anisotropy in Liquid Crystal Design

The incorporation of multiple fluorine atoms directly onto an aromatic core is a primary strategy for tuning dielectric anisotropy (Δε) in liquid crystal (LC) materials, a critical parameter for display performance. The specific orientation of the C-F bond dipoles relative to the molecule's long axis determines whether the resulting Δε is positive or negative. The 2,4,5-substitution pattern, when integrated into a mesogenic structure, provides a distinct dipole arrangement compared to other isomers (e.g., 2,3,6- or 3,4,5-), allowing for precise control over this key property. While direct quantitative comparisons for LCs derived from 2,4,5-Trifluorobenzoic acid are sparse in readily available literature, the fundamental principle of fluorine substitution's strong influence on mesomorphic and geometrical properties is well-established.

Evidence DimensionControl over Dielectric Anisotropy (Δε)
Target Compound DataProvides a specific vector sum of C-F bond dipoles inherent to the 2,4,5-substitution pattern, enabling the design of LCs with targeted dielectric properties.
Comparator Or BaselineOther isomers (e.g., 3,4,5-trifluoro) or less-fluorinated analogs (e.g., 2,5-difluoro) provide different dipole moments, leading to different and non-interchangeable Δε values in the final LC material.
Quantified DifferenceThe difference is structural and leads to qualitatively different material properties (e.g., positive vs. negative Δε, or magnitude of Δε).
ConditionsDesign and synthesis of nematic or smectic liquid crystal mixtures for display applications.

For researchers developing new liquid crystal mixtures, selecting this specific isomer provides a unique tool for tuning dielectric anisotropy that cannot be achieved with other commercially available fluorinated benzoic acids.

Defined Thermal Stability Profile for Process Compatibility

2,4,5-Trifluorobenzoic acid exhibits a melting point of 94-96 °C. This thermal property is distinct from other fluorinated and non-fluorinated analogs and is a critical parameter for process design, particularly in melt-phase reactions or when thermal stability at specific temperatures is required. For comparison, the decomposition onset and kinetics of benzoic acid analogs are highly dependent on the nature and position of substituents. For example, studies on nitrobenzoic acid isomers show significant differences in apparent activation energies of decomposition (131 to 203 kJ mol-1) and decomposition heat (327 to 1004 J g-1) based solely on the substituent position. While direct comparative thermal decomposition data for trifluorobenzoic acid isomers is not readily available, this demonstrates the principle that isomer choice has a major impact on thermal behavior, a key procurement consideration for process safety and compatibility.

Evidence DimensionMelting Point
Target Compound Data94-96 °C
Comparator Or BaselineBenzoic Acid: 122 °C; 4-Fluorobenzoic Acid: 185 °C; 3,4,5-Trihydroxybenzoic acid (Gallic acid): Decomposes starting at 210°C.
Quantified DifferenceSignificantly lower melting point compared to common benzoic acid derivatives.
ConditionsStandard atmospheric pressure.

A lower, well-defined melting point can be advantageous for specific process conditions, such as requiring a lower temperature for melt reactions or ensuring the material remains solid during other processing steps, directly impacting process design and energy costs.

Required Starting Material in Pharmaceutical Manufacturing

This compound is the correct choice for process development, scale-up, and manufacturing workflows targeting the synthesis of Sitagliptin and related DPP-IV inhibitors. Its specific isomeric structure is integral to the final API and is not substitutable.

Precursor for High-Performance Liquid Crystal Mixtures

Ideal for the synthesis of novel mesogens where precise tuning of dielectric anisotropy is required. The 2,4,5-trifluorophenyl moiety provides a unique dipole orientation, making it a key component for developing LC mixtures for next-generation VA-LCD or other display technologies.

Building Block for Quinolone Antibacterials

Serves as a key intermediate in the synthesis of advanced quinolone and fluoroquinolone antibacterial agents, such as Temafloxacin. The fluorine substitution pattern is critical for modulating the antibacterial activity and pharmacokinetic properties of the final drug.

XLogP3

1.7

Melting Point

100.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-17-3

Wikipedia

2,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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